molecular formula C18H18ClNO5 B1666690 Benzoximate CAS No. 29104-30-1

Benzoximate

Cat. No.: B1666690
CAS No.: 29104-30-1
M. Wt: 363.8 g/mol
InChI Key: BZMIHNKNQJJVRO-UHFFFAOYSA-N
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Description

Benzomate, also known as ethyl 0-benzoyl 3-chloro-2,6-dimethoxybenzohydroximic acid, is a chemical compound primarily used as an acaricide. It exhibits high efficacy against mites, particularly the citrus red mite, Panonychus citri. Benzomate was first introduced in Japan in 1971 and has since been utilized in various agricultural applications to control mite populations .

Scientific Research Applications

Benzomate has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of various derivatives with potential biological activities.

    Biology: Studied for its effects on mite populations and its potential use in integrated pest management.

    Medicine: Investigated for its potential use as a local anesthetic due to its structural similarity to other anesthetics.

    Industry: Utilized in the formulation of acaricidal products for agricultural use

Safety and Hazards

Benzoximate is not highly toxic to mammals but is considered an eye irritant . It is advised to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

Benzoximate is considered obsolete and is not registered for use in many countries . Therefore, its future use and development are uncertain.

Biochemical Analysis

Biochemical Properties

It is known that Benzoximate has a low water solubility and is quite volatile . The exact enzymes, proteins, and other biomolecules that this compound interacts with are not clearly defined in the available literature.

Cellular Effects

It is known that this compound is not highly toxic to mammals but is considered an eye irritant

Molecular Mechanism

It is known that this compound is a non-systemic compound with contact and stomach action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzomate involves several key steps:

    Alkylation: The initial step involves the alkylation of a suitable precursor to introduce the ethyl group.

    Esterification: This step involves the esterification of the intermediate product to form the ester linkage.

    Chlorination: The final step involves the chlorination of the aromatic ring to introduce the chlorine atoms at the desired positions.

Industrial Production Methods: Industrial production of benzomate typically follows the same synthetic route but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Benzomate undergoes several types of chemical reactions, including:

    Oxidation: Benzomate can be oxidized to form various oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction of benzomate can lead to the formation of reduced derivatives with different functional groups.

    Substitution: Benzomate can undergo substitution reactions where the chlorine atoms are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.

Major Products:

Comparison with Similar Compounds

    Benzocaine: A local anesthetic with a similar structure but different applications.

    Procaine: Another local anesthetic with structural similarities.

    Tetracaine: A potent local anesthetic used in medical applications.

Uniqueness of Benzomate:

Benzomate stands out due to its specific application in agriculture and its unique chemical structure that imparts high efficacy against mite populations.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Benzoximate involves the condensation of aniline with ethyl chloroacetate to form ethyl N-phenylglycinate, followed by the reaction of this intermediate with chloroform and sodium hydroxide to yield Benzoximate.", "Starting Materials": [ "Aniline", "Ethyl chloroacetate", "Chloroform", "Sodium hydroxide" ], "Reaction": [ "Step 1: Aniline is reacted with ethyl chloroacetate in the presence of a base such as sodium ethoxide or potassium carbonate to form ethyl N-phenylglycinate.", "Step 2: Ethyl N-phenylglycinate is then reacted with chloroform and sodium hydroxide in a basic solution to yield Benzoximate.", "The overall reaction can be represented as: Aniline + Ethyl chloroacetate + Chloroform + Sodium hydroxide → Benzoximate + Ethanol + Sodium chloride" ] }

CAS No.

29104-30-1

Molecular Formula

C18H18ClNO5

Molecular Weight

363.8 g/mol

IUPAC Name

[C-(3-chloro-2,6-dimethoxyphenyl)-N-ethoxycarbonimidoyl] benzoate

InChI

InChI=1S/C18H18ClNO5/c1-4-24-20-17(25-18(21)12-8-6-5-7-9-12)15-14(22-2)11-10-13(19)16(15)23-3/h5-11H,4H2,1-3H3

InChI Key

BZMIHNKNQJJVRO-UHFFFAOYSA-N

Isomeric SMILES

CCO/N=C(/C1=C(C=CC(=C1OC)Cl)OC)\OC(=O)C2=CC=CC=C2

SMILES

CCN(C(=O)C1=C(C=CC(=C1OC)Cl)OC)OC(=O)C2=CC=CC=C2

Canonical SMILES

CCON=C(C1=C(C=CC(=C1OC)Cl)OC)OC(=O)C2=CC=CC=C2

Appearance

Solid powder

melting_point

73.0 °C

29104-30-1

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

enzomate
benzoximate

vapor_pressure

3.38e-06 mmHg

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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